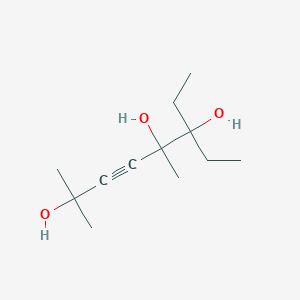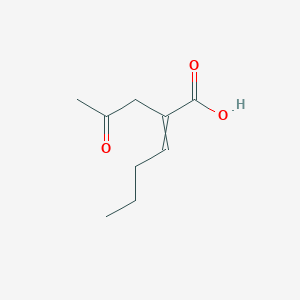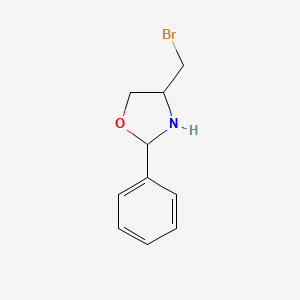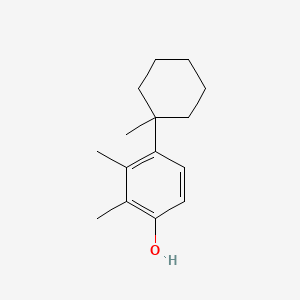![molecular formula C17H16S4 B14506723 2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine] CAS No. 64958-42-5](/img/structure/B14506723.png)
2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine]: is a complex organic compound characterized by its unique spiro structure, which involves two benzodithiepine rings connected through a spiro carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] typically involves the reaction of 3,4-dimethoxythiophene with pentaerythritol in the presence of p-toluenesulphonic acid as a catalyst. The reaction is carried out in dry toluene under reflux conditions for several days. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Bromine, nitric acid, controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Applications De Recherche Scientifique
2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique interactions with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Spirobi[fluorene-9,9’-xanthene]: Used in the development of organic electronic materials.
Spirobi[thieno[3,4-b][1,4]dioxepine]: Explored for its use in dye-sensitized solar cells.
Spirobi[cyclopenta[2,1-b3,4-b’]dithiophene]: Investigated for its potential in organic photovoltaics.
Uniqueness: 2H,2’H,4H,4’H-3,3’-Spirobi[[1,5]benzodithiepine] stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of materials science and medicinal chemistry.
Propriétés
Numéro CAS |
64958-42-5 |
|---|---|
Formule moléculaire |
C17H16S4 |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
3,3'-spirobi[2,4-dihydro-1,5-benzodithiepine] |
InChI |
InChI=1S/C17H16S4/c1-2-6-14-13(5-1)18-9-17(10-19-14)11-20-15-7-3-4-8-16(15)21-12-17/h1-8H,9-12H2 |
Clé InChI |
YRSAXQCHYLGEKD-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CSC3=CC=CC=C3S1)CSC4=CC=CC=C4SC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)



![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)





![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
